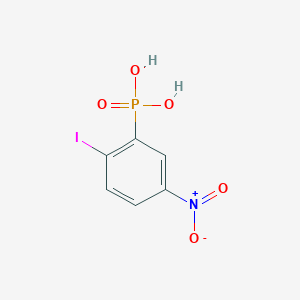

(2-Iodo-5-nitrophenyl)phosphonic acid

Description

Properties

CAS No. |

54185-81-8 |

|---|---|

Molecular Formula |

C6H5INO5P |

Molecular Weight |

328.99 g/mol |

IUPAC Name |

(2-iodo-5-nitrophenyl)phosphonic acid |

InChI |

InChI=1S/C6H5INO5P/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H2,11,12,13) |

InChI Key |

RHKBSYKAAVKORW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-nitrophenyl)phosphonic acid typically involves the introduction of the phosphonic acid group onto a pre-functionalized aromatic ring. One common method is the reaction of 2-iodo-5-nitrobenzene with a phosphonating agent such as diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the phosphonic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-5-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Substitution: The phosphonic acid group can participate in esterification reactions to form phosphonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed:

Reduction of the nitro group: 2-Amino-5-iodophenylphosphonic acid.

Substitution of the iodine atom: Various substituted phenylphosphonic acids depending on the nucleophile used.

Scientific Research Applications

(2-Iodo-5-nitrophenyl)phosphonic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound can be used to study the interactions of phosphonic acids with biological molecules.

Industry: It can be used in the design of supramolecular or hybrid materials, surface functionalization, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Iodo-5-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The nitro and iodine groups can also participate in various chemical transformations, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of (2-Iodo-5-nitrophenyl)phosphonic Acid and Analogous Compounds

*Predicted based on nitro group’s electron-withdrawing effect lowering pKa compared to phenylphosphonic acid (pKa ~2.3) .

- Acidity : The nitro group in this compound enhances acidity relative to methylphosphonic acid (pKa ~2.3) and phenylphosphonic acid, aligning with trends observed in aromatic phosphonic acids . This makes it a stronger acid than carboxylic analogs like benzilic acid (pKa ~2.9).

- Solubility : The iodine substituent introduces steric bulk, likely reducing water solubility compared to smaller phosphonic acids (e.g., methylphosphonic acid). However, the polar nitro and phosphonic acid groups may retain moderate solubility in polar solvents.

- Reactivity : The iodine atom can participate in halogen bonding, a feature absent in nitro- or methyl-substituted analogs. This property is exploitable in crystal engineering or supramolecular chemistry.

Functional Comparisons

- Enzyme Inhibition: Unlike α-aminophosphonic acids, which mimic tetrahedral transition states in protease inhibition , this compound’s planar aromatic system may target enzymes with aromatic substrate pockets. Its iodine atom could enhance binding via hydrophobic interactions.

- Analytical Applications: p-Nitrophenyl phosphate, a phosphate ester, releases p-nitrophenol (detectable at 405 nm) in enzymatic assays . In contrast, this compound’s nitro group may enable UV detection, but its phosphonic acid moiety lacks the labile phosphate bond necessary for enzymatic turnover.

- Material Science : Compared to methylphosphonic acid (used in corrosion inhibition), the iodine and nitro groups in the target compound could enhance adhesion to metal surfaces or organic polymers through dual electronic and steric effects.

Biological Activity

(2-Iodo-5-nitrophenyl)phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of both iodo and nitro groups, which may influence its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C6H6INO4P. The compound features a phosphonic acid group that can participate in various biochemical interactions, making it a candidate for further pharmacological investigation.

Mechanisms of Biological Activity

- Antiviral Activity : Phosphonates like this compound act as bioisosteres of phosphate groups, allowing them to interfere with viral replication processes. They can be incorporated into viral DNA or RNA, leading to chain termination or mutations that hinder viral propagation .

- Antimetabolite Properties : The compound may exhibit antimetabolite effects, potentially causing toxic impacts on rapidly dividing cells, such as those found in tumors. This characteristic is leveraged in cancer chemotherapy .

- Enzymatic Inhibition : Phosphonates can inhibit enzymes involved in nucleotide metabolism, which is crucial for both viral and bacterial growth. This inhibition can disrupt essential metabolic pathways, leading to cell death or growth arrest .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study demonstrated that phosphonate analogs could effectively inhibit the replication of certain DNA viruses by mimicking natural substrates required for nucleic acid synthesis. The incorporation of this compound into viral genomes resulted in significant reductions in viral load in vitro .

- Cancer Treatment : Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. These compounds induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

- Bacterial Growth Inhibition : In experiments targeting the MEP pathway in bacteria, phosphonate derivatives were shown to selectively inhibit growth in pathogenic strains while sparing human cells, highlighting their potential as antibiotic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-Iodo-5-nitrophenyl)phosphonic acid, and how can its purity be validated?

- Methodology : Synthesis often involves functionalizing aryl halides with phosphonic acid groups via cross-coupling or nucleophilic substitution. Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) is critical for verifying the absence of unreacted precursors or byproducts .

- Data Consideration : Ensure reaction conditions (e.g., temperature, solvent) are optimized to minimize iodobenzene side products, which are common in iodoaryl syntheses.

Q. How can researchers accurately quantify trace residues of this compound in plant-based matrices?

- Methodology : Use LC-MS/MS with a reporting limit (RL) ≤0.01 mg/kg to achieve high sensitivity. Convert detected phosphonic acid concentrations to fosetyl-equivalent values using molar ratios (phosphonic acid MW = 82; fosetyl MW = 110). For example, 0.1 mg/kg phosphonic acid equates to 0.13 mg/kg fosetyl .

- Standardization Note : Labs must harmonize RLs to avoid discrepancies; a lab using RL=0.2 mg/kg may miss low-level residues detectable at RL=0.01 mg/kg .

Advanced Research Questions

Q. How can conflicting data on phosphonic acid origins in organic crops be resolved?

- Methodology : Combine isotopic labeling (δ¹⁸O, δ²H) with degradation product analysis to distinguish between endogenous plant production, environmental uptake, or prior fungicide use. For instance, fosetyl-Al degradation produces phosphonic acid, but natural plant stress responses may also generate it .

- Case Study : In a 2016 analysis, 36% of organic samples contained phosphonic acid residues >LOQ, with concentrations 40× higher than fosetyl, suggesting non-fungicide sources in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.